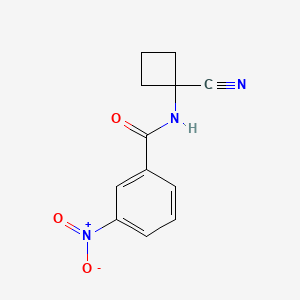![molecular formula C9H11ClFNO2S B2392083 N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411180-92-0](/img/structure/B2392083.png)
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. CMF is a sulfamoyl fluoride derivative that has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. In
作用機序
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride acts as a covalent inhibitor of enzymes that contain a serine residue in their active site. The sulfamoyl fluoride group of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This covalent bond blocks the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
The inhibition of enzymes by N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can be useful in the treatment of conditions such as glaucoma and epilepsy.
実験室実験の利点と制限
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several advantages as a tool for scientific research. It is a highly specific inhibitor of enzymes that contain a serine residue in their active site, making it useful for studying the activity of these enzymes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also stable and can be easily synthesized in large quantities. However, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has some limitations as well. It can be toxic at high concentrations, making it important to use caution when handling and working with N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is not effective against all serine proteases, limiting its usefulness in certain areas of research.
将来の方向性
There are several future directions for research involving N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One area of interest is the development of new inhibitors based on the structure of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. These inhibitors could be designed to target specific enzymes or to have improved pharmacokinetic properties. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used as a tool to study the activity of enzymes in vivo, allowing for a better understanding of their role in physiological processes. Finally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used in the development of new treatments for conditions such as Alzheimer's disease and epilepsy, where inhibition of acetylcholinesterase and carbonic anhydrase, respectively, could be beneficial.
合成法
The synthesis of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzylamine with N-methylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. This synthesis method has been well established and has been used to produce N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in large quantities for research purposes.
科学的研究の応用
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of applications in scientific research. It has been used as a tool to study the activity of serine proteases, which are enzymes involved in a variety of physiological processes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has also been used to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used to study the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
特性
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDMZQKHYJGMY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

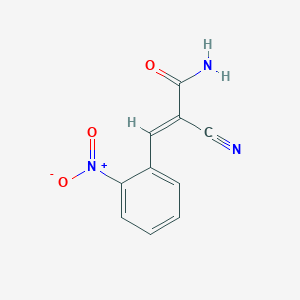

![Ethyl 3-(benzo[d][1,2,3]thiadiazole-6-carboxamido)benzoate](/img/structure/B2392006.png)
![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)
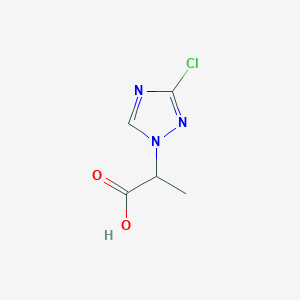
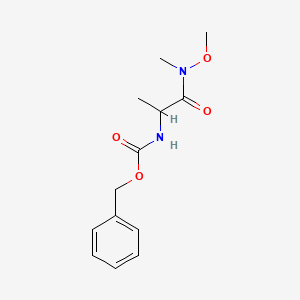
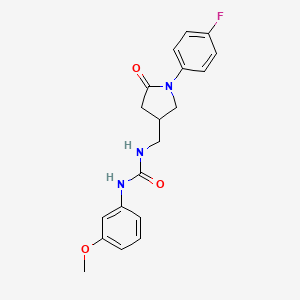
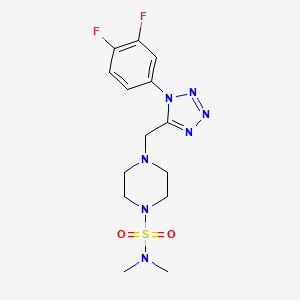


![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
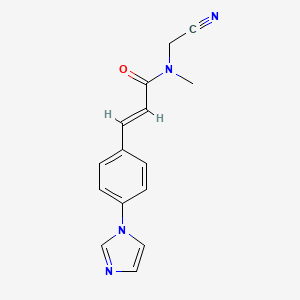
![Tert-butyl N-[[(1R,3S)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride](/img/structure/B2392021.png)
